Cas no 1314705-19-5 (2-[Tert-butyl(diphenyl)silyl]oxyethyl trifluoromethanesulfonate)
![2-[Tert-butyl(diphenyl)silyl]oxyethyl trifluoromethanesulfonate structure](https://ja.kuujia.com/scimg/cas/1314705-19-5x500.png)
2-[Tert-butyl(diphenyl)silyl]oxyethyl trifluoromethanesulfonate 化学的及び物理的性質
名前と識別子
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- 2-((t-Butyldiphenylsilyl)oxy)ethyl Trifluoromethanesulfonate
- VOKRBQUJSVSLSQ-UHFFFAOYSA-N
- 2-((tert-Butyldiphenylsilyl)oxy)ethyl trifluoromethanesulfonate
- 2-{[tert-Butyl(diphenyl)silyl]oxy}ethyl trifluoromethansulphonate
- 2-{[tert-butyl(diphenyl)silyl]oxy}ethyl trifluoromethanesulphonate
- 2-[Tert-butyl(diphenyl)silyl]oxyethyl trifluoromethanesulfonate
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- MDL: MFCD30543519
- インチ: 1S/C19H23F3O4SSi/c1-18(2,3)28(16-10-6-4-7-11-16,17-12-8-5-9-13-17)26-15-14-25-27(23,24)19(20,21)22/h4-13H,14-15H2,1-3H3
- InChIKey: VOKRBQUJSVSLSQ-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)(=O)(=O)OCCO[Si](C1C=CC=CC=1)(C1C=CC=CC=1)C(C)(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 566
- トポロジー分子極性表面積: 61
2-[Tert-butyl(diphenyl)silyl]oxyethyl trifluoromethanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D625645-5ml |
2-((t-Butyldiphenylsilyl)oxy)ethyl Trifluoromethanesulfonate |
1314705-19-5 | 97% | 5ml |
$200 | 2025-02-25 | |
eNovation Chemicals LLC | D625645-5ml |
2-((t-Butyldiphenylsilyl)oxy)ethyl Trifluoromethanesulfonate |
1314705-19-5 | 97% | 5ml |
$200 | 2024-05-24 | |
eNovation Chemicals LLC | D625645-5ml |
2-((t-Butyldiphenylsilyl)oxy)ethyl Trifluoromethanesulfonate |
1314705-19-5 | 97% | 5ml |
$200 | 2025-02-19 |
2-[Tert-butyl(diphenyl)silyl]oxyethyl trifluoromethanesulfonate 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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2-[Tert-butyl(diphenyl)silyl]oxyethyl trifluoromethanesulfonateに関する追加情報
2-[Tert-butyl(diphenyl)silyl]oxyethyl Trifluoromethanesulfonate (CAS No. 1314705-19-5): A Comprehensive Overview
2-[Tert-butyl(diphenyl)silyl]oxyethyl trifluoromethanesulfonate (CAS No. 1314705-19-5) is a versatile and highly functional compound that has gained significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, often referred to as a silyl ether protected alcohol, is characterized by its unique combination of a tert-butyldiphenylsilyl (TBDPS) protecting group and a trifluoromethanesulfonyl (triflate) leaving group. These features make it an invaluable reagent in the synthesis of complex organic molecules and pharmaceutical intermediates.
The tert-butyldiphenylsilyl (TBDPS) protecting group is widely recognized for its stability under a variety of reaction conditions, making it an excellent choice for protecting alcohols in multi-step synthetic sequences. The TBDPS group can be readily introduced and removed using well-established protocols, ensuring high yields and minimal side reactions. This property is particularly useful in the synthesis of bioactive molecules where the protection and deprotection of functional groups are critical steps.
The trifluoromethanesulfonyl (triflate) leaving group, on the other hand, is known for its exceptional leaving ability and compatibility with a wide range of nucleophiles. This makes it an ideal choice for cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are fundamental to the synthesis of complex organic molecules. The triflate group can also be used in the formation of carbon-carbon bonds through palladium-catalyzed reactions, further expanding its utility in synthetic chemistry.
Recent research has highlighted the potential of 2-[Tert-butyl(diphenyl)silyl]oxyethyl trifluoromethanesulfonate in the development of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a key intermediate in the synthesis of a new class of anti-cancer drugs. The TBDPS protecting group was crucial in maintaining the integrity of the alcohol functionality during the multi-step synthesis, while the triflate group facilitated efficient coupling reactions to form the final drug molecule.
In addition to its applications in pharmaceutical research, 2-[Tert-butyl(diphenyl)silyl]oxyethyl trifluoromethanesulfonate has also found use in materials science. A recent study in Advanced Materials explored its role in the synthesis of functional polymers with tailored properties. The compound was used to introduce specific functional groups into polymer chains, resulting in materials with enhanced mechanical strength and thermal stability. These properties make it a promising candidate for applications in electronics, coatings, and biomedical devices.
The versatility of 2-[Tert-butyl(diphenyl)silyl]oxyethyl trifluoromethanesulfonate is further underscored by its compatibility with various solvents and reaction conditions. It can be easily handled under standard laboratory conditions and is stable at room temperature, making it accessible for both academic and industrial settings. However, proper storage and handling practices should be followed to ensure its long-term stability and effectiveness.
In conclusion, 2-[Tert-butyl(diphenyl)silyl]oxyethyl trifluoromethanesulfonate (CAS No. 1314705-19-5) is a highly functional compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique combination of a stable protecting group and an efficient leaving group makes it an invaluable reagent for researchers working on complex synthetic challenges. As ongoing research continues to uncover new applications and optimizations, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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